N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
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Description
N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Mechanism of Action
Piperazines
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Piperazines are used in a variety of therapeutic drugs due to their broad range of activity. They can act on a variety of targets, including neurotransmitter receptors, and can have antipsychotic, anxiolytic, and antidepressant effects .
Imidazo[1,2-a]pyridines
This compound also contains an imidazo[1,2-a]pyridine moiety. Imidazo[1,2-a]pyridines are a class of compounds known for their diverse biological activities. They can act on a variety of targets and are involved in many biochemical pathways .
Benzylic compounds
The compound also contains a benzylic moiety. Benzylic compounds are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can be influenced by environmental factors such as temperature and the presence of other chemical species .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-18-7-5-16(6-8-18)15-22-21(28)25-12-10-24(11-13-25)20(27)19-14-17-4-2-3-9-26(17)23-19/h5-8,14H,2-4,9-13,15H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSJBHVKWPXAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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